2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Description
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a synthetic compound derived from the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C14H13NO4/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H2,15,16) |
InChI Key |
PQLKEVNOEOGTII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide typically involves the Pechmann condensation reaction. This reaction is performed by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) to yield the hydroxycoumarin intermediate . The intermediate is then alkylated with ethylbromoacetate in acetone using potassium carbonate (K₂CO₃) as a base, followed by saponification with sodium hydroxide (NaOH) in aqueous propanol-2. The resulting acid is then converted to the activated ester using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH, K₂CO₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines.
- Anti-inflammatory Properties : Shows promise in reducing inflammatory markers.
Antimicrobial Applications
The compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Applications
The anticancer properties of this compound have been explored through various in vitro studies.
Case Study: Cytotoxic Effects on Cancer Cells
- Objective : To assess the cytotoxicity against human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Anti-inflammatory Research
Research has also focused on the anti-inflammatory effects of the compound.
Case Study: Inflammation Model Study
- Objective : To investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 50 |
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it may interact with neurotransmitter receptors in the central nervous system, contributing to its neuroprotective and CNS stimulant effects .
Comparison with Similar Compounds
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can be compared with other coumarin derivatives:
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-allergic and anti-inflammatory properties.
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetic acid: Exhibits similar biological activities but with different potency and selectivity.
Isopropyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Biological Activity
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 331.4 g/mol. The compound features a complex structure that includes a tetrahydrocyclopenta[c]chromene moiety, which is known for its various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₅ |
| Molecular Weight | 331.4 g/mol |
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Anticancer Properties
Recent studies have indicated that compounds related to the tetrahydrocyclopenta[c]chromene structure exhibit significant anticancer properties. For instance, a series of synthesized derivatives demonstrated cytotoxic effects against various cancer cell lines including HepG-2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) .
In vitro assays revealed that these compounds can induce apoptosis in cancer cells through various mechanisms such as caspase activation and modulation of apoptotic pathways . The specific compound has been shown to have an IC50 value comparable to established chemotherapeutics.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that tetrahydrocyclopenta[c]chromenes may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . These properties are attributed to the compound's ability to scavenge free radicals and modulate inflammatory pathways.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various tetrahydrocyclopenta derivatives on murine and human cell lines. The results indicated that certain derivatives had significantly lower IC50 values than traditional chemotherapeutics like melphalan, showcasing their potential as effective anticancer agents .
- Neuroprotection Research : In a separate investigation focusing on neuroprotection, the compound was tested for its ability to inhibit neuronal apoptosis in models of oxidative stress. Results showed that it effectively reduced cell death and maintained cellular viability under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
